3-Ethyl-3-hydroxy-5-methylheptan-4-one

Description

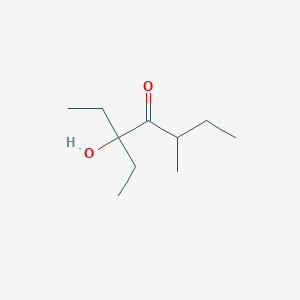

Structure

2D Structure

3D Structure

Properties

CAS No. |

59373-67-0 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

3-ethyl-3-hydroxy-5-methylheptan-4-one |

InChI |

InChI=1S/C10H20O2/c1-5-8(4)9(11)10(12,6-2)7-3/h8,12H,5-7H2,1-4H3 |

InChI Key |

SLOVISGKCUIHKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C(CC)(CC)O |

Origin of Product |

United States |

Nomenclature, Stereochemical Considerations, and Structural Analysis

IUPAC Nomenclature and Isomeric Forms

The compound "3-Ethyl-3-hydroxy-5-methylheptan-4-one" is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). vedantu.comncert.nic.in The nomenclature can be deconstructed as follows:

Parent Chain : The longest carbon chain containing the principal functional group (the ketone) is a heptanone. The "-an-" indicates a saturated carbon chain, and "-one" signifies a ketone. The number "4" (heptan-4-one) specifies that the carbonyl group (C=O) is located at the fourth carbon atom of the chain. ncert.nic.in

Substituents : The parent chain is decorated with several substituents, which are listed alphabetically:

An ethyl group (-CH₂CH₃) is attached to the third carbon (3-Ethyl).

A hydroxy group (-OH) is also attached to the third carbon (3-hydroxy).

A methyl group (-CH₃) is attached to the fifth carbon (5-methyl).

Combining these parts yields the full IUPAC name: this compound. The structure possesses the molecular formula C₁₀H₂₀O₂. nih.gov

Stereoisomerism and Chiral Centers within this compound

Stereoisomerism arises from the specific three-dimensional arrangement of atoms in molecules. In this compound, this phenomenon is due to the presence of two chiral centers. A chiral center is a carbon atom bonded to four different groups. msu.edu

The two chiral centers in this molecule are:

C3 (Carbon-3) : This carbon is bonded to four distinct groups: a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), the C1-C2 portion of the main chain (-CH₂CH₃), and the remainder of the carbon chain containing the ketone and other substituents (-C(=O)CH(CH₃)CH₂CH₃).

C5 (Carbon-5) : This carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃), the C6-C7 portion of the main chain (-CH₂CH₃), and the rest of the chain containing the ketone and the C3 substituents (-C(=O)C(OH)(Et)CH₂CH₃).

With two chiral centers (n=2), the maximum number of possible stereoisomers is 2ⁿ, which equals 4. These stereoisomers have distinct spatial arrangements and can have different biological activities and physical properties.

The four possible stereoisomers can be categorized into enantiomeric pairs and diastereomeric relationships based on the configuration (R or S) at each chiral center.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other.

Diastereomers are stereoisomers that are not mirror images of each other.

The stereoisomers of this compound are grouped as follows:

(3R, 5R)-3-Ethyl-3-hydroxy-5-methylheptan-4-one

(3S, 5S)-3-Ethyl-3-hydroxy-5-methylheptan-4-one

(3R, 5S)-3-Ethyl-3-hydroxy-5-methylheptan-4-one

(3S, 5R)-3-Ethyl-3-hydroxy-5-methylheptan-4-one

The relationships between these isomers are summarized in the interactive table below.

| Isomer | Enantiomeric Pair | Diastereomers |

|---|---|---|

| (3R, 5R) | (3S, 5S) | (3R, 5S), (3S, 5R) |

| (3S, 5S) | (3R, 5R) | (3R, 5S), (3S, 5R) |

| (3R, 5S) | (3S, 5R) | (3R, 5R), (3S, 5S) |

| (3S, 5R) | (3R, 5S) | (3R, 5R), (3S, 5S) |

Conformational Analysis and Stability of Isomers

The stability of different conformers is influenced by:

Torsional Strain : The molecule will preferentially adopt staggered conformations around its C-C single bonds to minimize the repulsion between bonding electron pairs.

Steric Hindrance : Bulky substituents, such as the ethyl and methyl groups, will tend to orient themselves to be as far apart as possible to reduce steric strain.

Intramolecular Hydrogen Bonding : A significant factor in β-hydroxy ketones is the potential for a hydrogen bond to form between the hydrogen of the hydroxyl group (-OH) at C3 and the oxygen of the carbonyl group (C=O) at C4. This interaction can create a pseudo-six-membered ring, significantly stabilizing certain conformations and influencing the molecule's reactivity. youtube.com

Specific molecular modeling studies or detailed experimental conformational analyses for this compound are not prominently available in peer-reviewed literature. However, analysis of similar β-hydroxy ketones suggests that the most stable conformations would seek to minimize steric repulsions between the alkyl groups at C3 and C5 while maximizing the stabilizing effect of the intramolecular hydrogen bond. youtube.com Computational studies on analogous structures are often used to predict the relative energies of different diastereomers and their preferred conformations, which in turn helps in understanding their reactivity in stereoselective reactions. scilit.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Synthetic Methodologies for 3 Ethyl 3 Hydroxy 5 Methylheptan 4 One and Analogues

Classical Organic Synthesis Routes

Traditional methods for the formation of β-hydroxy ketones primarily rely on well-established carbon-carbon bond-forming reactions. These routes are valued for their reliability and the wealth of available literature.

Aldol (B89426) Addition Reactions and Diastereoselectivity

The aldol addition is a fundamental reaction for the synthesis of β-hydroxy ketones, involving the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. libretexts.org This reaction directly forms the characteristic β-hydroxy carbonyl structure.

The diastereoselectivity of the aldol addition, which is the preferential formation of one diastereomer over another, is a critical aspect of the synthesis. For β-hydroxy ketones with a substituent at the α-position, achieving high diastereoselectivity can be challenging. However, methods have been developed to control the stereochemical outcome. For instance, rhodium-catalyzed hydrogenation of vinyl ketones in the presence of aldehydes can produce aldol products with high levels of syn-diastereoselectivity. organic-chemistry.orgnih.gov This approach is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org The Mukaiyama aldol reaction, which utilizes a silyl (B83357) enol ether, offers another pathway to control stereochemistry, often with good to excellent levels of stereocontrol. rsc.org

The reaction conditions, including the choice of metal ion and ligands, can significantly influence the diastereomeric ratio of the products. The formation of a six-membered cyclic transition state is often invoked to explain the observed stereoselectivity.

| Factor | Influence on Diastereoselectivity | Example |

|---|---|---|

| Metal Cation | Chelation control can favor the formation of a specific diastereomer. | Use of boron enolates often leads to high syn-selectivity. youtube.com |

| Solvent | Solvent polarity can affect the stability of the transition state. | Non-polar solvents may favor chelated transition states. |

| Steric Bulk of Reactants | Increased steric hindrance can favor the formation of the anti-product. | Use of bulky substituents on the enolate or aldehyde. |

Grignard Reactions in β-Hydroxy Ketone Formation

Grignard reagents, potent nucleophiles, can be employed in the synthesis of β-hydroxy ketones, although not through a direct single-step reaction to form the target structure from simple precursors. A common strategy involves the reaction of a Grignard reagent with an appropriate epoxide to generate an alcohol, which can then be oxidized to the corresponding ketone. For instance, a Grignard reagent can attack an epoxide, leading to a secondary alcohol after an acidic workup. youtube.com Subsequent oxidation would yield the desired ketone.

Alternatively, the reaction of a Grignard reagent with an α,β-unsaturated ketone can proceed via 1,4-conjugate addition, which, after workup, can lead to a ketone that can be further functionalized to introduce the β-hydroxy group. The precise pathway and product depend on the specific reactants and reaction conditions.

Oxidation and Reduction Strategies in Functional Group Interconversions

Oxidation and reduction reactions are pivotal for the interconversion of functional groups in the synthesis of β-hydroxy ketones. For example, the selective oxidation of a secondary alcohol to a ketone is a common transformation. organic-chemistry.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation are frequently used for this purpose.

Conversely, the reduction of a β-diketone can provide a route to a β-hydroxy ketone. The stereoselectivity of this reduction is a key consideration. Diastereoselective reductions of β-hydroxy ketones to form 1,3-diols have been extensively studied. youtube.com For instance, the Narasaka-Prasad reduction allows for the syn-diastereoselective reduction of a β-hydroxy ketone by using a bidentate Lewis acid to form a cyclic intermediate that directs the hydride attack. youtube.com The Evans-Saksena reduction provides access to the anti-diol through an intramolecular hydride delivery. youtube.com

Stereoselective and Asymmetric Synthesis Approaches

The development of methods to control the absolute stereochemistry of the products is a major focus in modern organic synthesis. This is particularly important for the synthesis of biologically active molecules where only one enantiomer is active.

Biocatalytic Asymmetric Reduction of Ketones and Diketones

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of enantiomerically pure alcohols through the asymmetric reduction of ketones. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs), can catalyze the reduction of prochiral ketones with high enantioselectivity. nih.govnih.gov

The reduction of β-diketones using biocatalysts can provide access to chiral β-hydroxy ketones. For example, the reduction of 4-methylheptan-3,5-dione has been achieved using resting cells of Saccharomyces cerevisiae, yielding the corresponding β-hydroxy ketone with high enantiomeric excess. researchgate.net The stereochemical outcome of the bioreduction can often be controlled by the choice of microorganism or isolated enzyme, as well as the reaction conditions. nih.govresearchgate.net Whole-cell biocatalysis, using organisms like carrot root, has also been successfully employed for the asymmetric reduction of ketones. researchgate.net

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 4-methylheptan-3,5-dione | Saccharomyces cerevisiae (anaerobic) | (4R,5S)-(-)-4-methyl-5-hydroxyheptan-3-one | High |

| 4-methylheptan-3,5-dione | Saccharomyces cerevisiae (aerobic) | (4S,5S)-(+)-4-methyl-5-hydroxyheptan-3-one | High |

| Various diketones | Bacillus clausii DSM 8716T butanediol (B1596017) dehydrogenase | Corresponding α-hydroxy ketones | Variable |

Chemo-Enzymatic Cascade Approaches

Chemo-enzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysis in a single pot or a sequential manner. nih.govresearchgate.net This strategy can lead to highly efficient and stereoselective syntheses of complex molecules. researchgate.netnih.gov

Enantioselective Catalysis in β-Hydroxy Ketone Synthesis

The creation of specific stereoisomers of 3-Ethyl-3-hydroxy-5-methylheptan-4-one, which possesses two chiral centers, necessitates the use of enantioselective catalysis. This field has seen significant advancements, moving beyond classical substrate-controlled methods to more sophisticated catalyst-controlled reactions. These approaches offer high levels of stereocontrol, often with excellent yields and enantiomeric excesses (ee).

One prominent strategy involves the use of chiral metal complexes as Lewis acid catalysts to activate the carbonyl group of the aldehyde, 2-methylpentanal (B94375), while a chiral ligand environment dictates the facial selectivity of the nucleophilic attack from the enolate of diethyl ketone. For instance, zinc-based catalysts, particularly those derived from chiral prolinamides and zinc triflate, have been shown to be effective in direct aldol reactions. nih.gov These systems can operate in aqueous media, enhancing the practicality and environmental friendliness of the synthesis. nih.gov

Another powerful approach is the use of chiral (acyloxy)borane catalysts. These can facilitate the condensation of an α,β-unsaturated ketone (a precursor to the enolate) with an aldehyde, leading to β-hydroxy ketones in high enantiomeric excess. While not a direct synthesis of this compound, the principles are directly applicable.

Biocatalysis offers a green and highly selective alternative to metal-based catalysts. Aldolases, the enzymes that catalyze aldol reactions in nature, can be harnessed for synthetic purposes. Type II aldolases, for example, utilize a zinc ion in their active site and have inspired the design of synthetic mimics. nih.gov Furthermore, engineered enzymes, such as butanediol dehydrogenases, have demonstrated the ability to asymmetrically reduce prochiral 1,2-diketones to the corresponding α-hydroxy ketones, a related class of chiral molecules. nih.gov This highlights the potential for developing specific enzymes for the synthesis of β-hydroxy ketones like this compound.

The following table summarizes representative catalytic systems for the enantioselective synthesis of β-hydroxy ketones.

| Catalyst System | Aldehyde | Ketone | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Chiral Prolinamide/Zn(OTf)₂ | Benzaldehyde (B42025) | Acetone (B3395972) | Up to 94% | Not reported | nih.gov |

| Chiral (Acyloxy)borane | Various | α,β-Unsaturated Ketones | High | Not reported | |

| Dinuclear Zn-complex | Cyclohexane carboxaldehyde | Methyl Vinyl Ketone | 90-95% | Not reported | nih.gov |

| Bacillus clausii Butanediol Dehydrogenase | 2,3-Pentanedione | - | High | Not applicable | nih.govrsc.org |

Process Optimization and Yield Enhancement in Preparative Synthesis

Transitioning from a laboratory-scale synthesis to a preparative or industrial process for this compound requires careful optimization of reaction parameters to maximize yield, minimize byproducts, and ensure scalability and cost-effectiveness. The crossed aldol reaction between 2-methylpentanal and diethyl ketone is prone to side reactions, including self-condensation of the aldehyde and multiple additions.

Key parameters for optimization include:

Order of Addition and Stoichiometry: To prevent the self-condensation of the enolizable 2-methylpentanal, it is typically added slowly to an excess of the ketone, diethyl ketone, in the presence of the base or catalyst. This maintains a low concentration of the aldehyde throughout the reaction.

Catalyst Loading and Choice: In catalytic asymmetric synthesis, minimizing the catalyst loading without compromising yield or stereoselectivity is crucial for cost reduction. For base-catalyzed processes, the choice of base (e.g., LDA, hydroxides, or alkoxides) and its concentration can significantly impact the reaction rate and selectivity.

Temperature Control: Aldol reactions are often exothermic. Maintaining a low and constant temperature is critical to control the reaction rate, prevent side reactions, and, in the case of chiral catalysts, enhance enantioselectivity.

Solvent Effects: The choice of solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the stereochemical outcome of the reaction. For instance, the use of supercritical carbon dioxide has been explored as an environmentally benign solvent that can enhance yield and enantioselectivity in L-proline catalyzed aldol reactions.

Work-up and Purification: The work-up procedure must be designed to quench the reaction effectively and remove the catalyst and unreacted starting materials. Purification by distillation or chromatography needs to be optimized for efficiency and purity of the final product.

The following table presents a hypothetical optimization study for the synthesis of this compound, illustrating the impact of various parameters on the reaction yield.

| Entry | Base | Ketone/Aldehyde Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaOH | 2:1 | 25 | 6 | 65 |

| 2 | LDA | 2:1 | -78 | 2 | 85 |

| 3 | LDA | 5:1 | -78 | 2 | 92 |

| 4 | Chiral Zn Catalyst | 1.5:1 | 0 | 12 | 88 (92% ee) |

| 5 | L-Proline (in scCO₂) | 30:1 | 50 | 30 | 95 (90% ee) |

Synthesis of Structural Analogues and Derivatives for Comparative Studies

The synthesis of structural analogues of this compound is essential for establishing structure-activity relationships (SAR) in various applications, such as in the development of new bioactive compounds or for understanding the mechanism of action. Analogues can be designed by systematically modifying the ethyl, methyl, and propyl groups of the parent molecule.

Modification of the Ketone Component:

Varying the Ethyl Groups: By replacing diethyl ketone with other dialkyl ketones such as dipropyl ketone or dibutyl ketone, analogues with longer alkyl chains at the C3 position can be synthesized. This would allow for the investigation of the steric and electronic effects of these larger groups.

Introducing Cyclic Ketones: The use of cyclic ketones like cyclopentanone (B42830) or cyclohexanone (B45756) in the aldol reaction with 2-methylpentanal would lead to spirocyclic β-hydroxy ketones, which introduce conformational rigidity.

Modification of the Aldehyde Component:

Varying the Alkyl Chain: Replacing 2-methylpentanal with other aldehydes such as propanal, butanal, or isovaleraldehyde (B47997) would generate analogues with different substituents at the C5 position.

Introducing Aromatic Groups: The use of aromatic aldehydes like benzaldehyde would result in β-hydroxy ketones with a phenyl group, allowing for the exploration of π-stacking interactions and other electronic effects.

Derivatization of the Hydroxyl and Carbonyl Groups:

Esterification/Etherification of the Hydroxyl Group: The tertiary alcohol can be converted to esters or ethers to probe the importance of the hydroxyl group as a hydrogen bond donor.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol, leading to the corresponding 1,3-diol. The stereochemistry of this reduction can be controlled to produce different diastereomers.

Conversion to Heterocycles: The β-hydroxy ketone moiety can serve as a precursor for the synthesis of various heterocyclic compounds, such as pyrans or furans, through cyclization reactions.

The synthesis of these analogues would generally follow the same optimized aldol methodologies developed for the parent compound, with adjustments to the reaction conditions as needed to accommodate the different steric and electronic properties of the new starting materials.

Advanced Spectroscopic Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1D and 2D NMR Assignments (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY, HSQC, HMBC)

Specific experimental data from 1D (¹H, ¹³C) and 2D (COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments for 3-Ethyl-3-hydroxy-5-methylheptan-4-one could not be located. Such data would be essential for the unambiguous assignment of all proton and carbon signals in the molecule, providing a complete map of its chemical structure and connectivity.

Application of NMR for Relative Stereochemistry Assignment (e.g., Geminal Proton Rule)

Without experimental NMR data, a discussion on the application of specific NMR techniques, such as the Geminal Proton Rule or analysis of coupling constants and NOE correlations to determine the relative stereochemistry of the chiral centers in this compound, remains purely theoretical.

Variable-Temperature NMR Studies of Conformational Isomers

Information regarding variable-temperature NMR studies to investigate the conformational isomers of this compound is not available. These studies would be valuable in understanding the dynamic behavior and the populations of different conformers of the molecule in solution.

Mass Spectrometry (MS) Analysis

While general mass information is available, detailed experimental mass spectrometry analysis for this compound is limited.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule, which can be used to determine its elemental composition. The monoisotopic mass of this compound is listed as 172.14633 g/mol , corresponding to the molecular formula C₁₀H₂₀O₂. epa.gov

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Monoisotopic Mass | 172.14633 g/mol |

Fragmentation Pattern Analysis for Structural Confirmation

A detailed experimental analysis of the fragmentation pattern of this compound through techniques like tandem mass spectrometry (MS/MS) is not available in the searched literature. Such an analysis would be crucial for confirming the molecular structure by identifying the characteristic fragment ions formed upon dissociation of the parent molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Absolute Configuration

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. sciforum.net Since this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C3), it exists as two non-superimposable mirror images, or enantiomers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which provides information about its absolute stereochemistry. researchgate.net

The standard methodology involves comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.net A match between the experimental curve and the calculated curve for a specific enantiomer (e.g., the (R)- or (S)-configuration) allows for an unambiguous assignment of the molecule's absolute configuration. sciforum.netresearchgate.net The Cotton effects observed in the spectrum, which are positive or negative bands, are characteristic of the electronic transitions within the molecule's chromophores and their spatial arrangement. nih.gov For a β-hydroxy ketone, the carbonyl group (C=O) is the primary chromophore, and its electronic transitions are sensitive to the chiral environment.

Table 1: Representative ECD Data for Absolute Configuration Analysis of a Chiral β-Hydroxy Ketone

| Wavelength (λ) / nm | Cotton Effect Sign | Associated Electronic Transition | Implication for Configuration |

| ~280-300 | Positive (+) | n → π* of Carbonyl | Correlates to a specific spatial orientation of substituents around the chromophore. |

| ~220-240 | Negative (-) | π → π* of Carbonyl | Provides complementary data to confirm the stereochemical assignment. |

| ~190-210 | Positive (+) | Other transitions | Further confirms the overall stereochemical structure. |

Note: The data in this table is representative and illustrates the type of information obtained from a Circular Dichroism experiment for a chiral ketone. The specific wavelengths and signs of the Cotton effects would need to be determined experimentally and computationally for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, IR spectroscopy would be used to confirm the presence of its two key functional groups: the hydroxyl (-OH) group and the ketone (C=O) group. wikipedia.org The hydroxyl group typically produces a strong, broad absorption band due to hydrogen bonding. The carbonyl group of the ketone results in a strong, sharp absorption band at a characteristic frequency. The presence of various C-H bonds in the ethyl and methyl groups would also be confirmed by their characteristic stretching and bending vibrations.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | O-H (Alcohol) | Stretching (H-bonded) |

| 2960 - 2850 | Strong to Medium | C-H (Alkyl) | Stretching |

| 1715 - 1700 | Strong, Sharp | C=O (Ketone) | Stretching |

| 1465 - 1370 | Variable | C-H (Alkyl) | Bending |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations of Molecular Properties

No studies detailing DFT calculations for 3-Ethyl-3-hydroxy-5-methylheptan-4-one were identified. Consequently, information regarding:

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

A search for Quantum Theory of Atoms-in-Molecules (QTAIM) analysis, which is used to understand the nature of chemical bonds and molecular topology, did not yield any results for this compound.

Reaction Pathway Modeling and Transition State Characterization

There is no available research on the modeling of reaction pathways involving this compound, nor any characterization of its transition states for chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

No computational studies predicting the NMR chemical shifts or other spectroscopic parameters for this compound could be located.

Insufficient Information Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of available information specifically concerning the chemical compound This compound . The existing body of research does not provide the necessary details to fulfill the request for an in-depth article on its biological and biochemical interactions as outlined.

While searches were conducted for various aspects of the compound's activity, including in vitro studies, enzyme interactions, receptor binding, cellular mechanisms, and biosynthetic pathways, the results were insufficient. The scientific data required to accurately and thoroughly populate the requested sections on its biological and biochemical interactions is not present in the public domain.

Information on related or structurally similar compounds was identified. However, in adherence to the strict instruction to focus solely on This compound , this information cannot be used as a substitute, as doing so would be scientifically inaccurate and would not pertain to the specific compound of interest.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time due to the absence of primary research and data on This compound .

Biological and Biochemical Interactions Non Clinical Focus

Chemodiversity in Natural Extracts

Detailed research findings regarding the presence of 3-Ethyl-3-hydroxy-5-methylheptan-4-one in natural extracts could not be located. There are no available studies that report its identification in plants, microorganisms, or any other natural organisms. Consequently, no data tables on its natural sources or the concentrations in which it may be present can be provided.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. Given the likely volatility of 3-Ethyl-3-hydroxy-5-methylheptan-4-one, GC-MS is a suitable method for its identification and quantification. The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

The analysis of this compound in complex matrices, such as food, beverages, or biological samples, requires robust method development to minimize matrix interference and ensure accurate results. A critical first step is the sample preparation, which often involves extraction and cleanup. For volatile compounds in solid or liquid matrices, headspace solid-phase microextraction (HS-SPME) is a common and efficient sample preparation technique that is both solvent-free and sensitive. frontiersin.org

Method development for GC-MS analysis would involve the optimization of several parameters to achieve good chromatographic resolution and sensitivity. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often suitable for the separation of ketones. mdpi.com The temperature program of the GC oven is another critical parameter that needs to be optimized to ensure the separation of the target analyte from other volatile compounds in the sample.

For detection, the mass spectrometer can be operated in either full scan mode for qualitative analysis and structural confirmation or selected ion monitoring (SIM) mode for quantitative analysis with higher sensitivity. In full scan mode, the mass spectrum of the compound can be obtained and compared with spectral libraries for identification. For quantification in SIM mode, specific ions characteristic of this compound would be monitored.

A hypothetical data table summarizing a potential GC-MS method for the analysis of this compound is presented below.

| Parameter | Condition |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Extraction Temperature | 60°C |

| Extraction Time | 30 min |

| Gas Chromatography | |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

| Scan Mode | Full Scan (m/z 40-400) for identification, SIM for quantification |

| SIM Ions (hypothetical) | m/z 57, 85, 115, 143 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are versatile separation techniques that are well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. These methods are particularly useful for the separation of isomers.

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). These stereoisomers may exhibit different biological activities or sensory properties. Therefore, their separation and individual quantification are often crucial. Chiral chromatography is the most common approach for the separation of enantiomers.

This is typically achieved by using a chiral stationary phase (CSP) in an HPLC or UPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a variety of chiral compounds, including ketones. phenomenex.comeijppr.com The choice of the specific CSP and the mobile phase composition (often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) for normal-phase chromatography) are critical for achieving enantiomeric separation.

Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It often provides faster separations and higher efficiency compared to HPLC.

The table below outlines a potential chiral HPLC method for the separation of this compound stereoisomers.

| Parameter | Condition |

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | |

| Composition | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Detector | UV Detector |

| Wavelength | 210 nm |

| Temperature | |

| Column Oven | 25°C |

Hyphenated Techniques (e.g., LC-ESI-MS/MS, UPLC-ESI-QTOF/MS)

Hyphenated techniques that couple liquid chromatography with mass spectrometry offer the combined advantages of excellent separation and highly sensitive and specific detection. These methods are particularly powerful for the analysis of compounds in complex matrices and for structural elucidation.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a widely used technique for the quantification of trace levels of organic compounds. nih.gov In this method, the analyte is first separated by LC, then ionized by electrospray ionization (ESI), and finally detected by a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) in tandem MS provides a high degree of selectivity and sensitivity, making it ideal for quantitative analysis in complex samples.

Ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOF/MS) is another advanced hyphenated technique. frontiersin.org UPLC provides faster separations with higher resolution compared to conventional HPLC. The QTOF mass analyzer allows for high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements. This capability is invaluable for the unambiguous identification of unknown compounds and for the confirmation of the elemental composition of the target analyte and its fragments. The fragmentation patterns obtained from MS/MS experiments can provide detailed structural information.

A summary of a potential UPLC-ESI-QTOF/MS method is provided in the table below.

| Parameter | Condition |

| Ultra-Performance Liquid Chromatography (UPLC) | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometry (QTOF) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Gas Temp | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Acquisition Mode | MSE (low and high collision energy scans) |

| Mass Range | m/z 50-1000 |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways (e.g., Photolysis, Ozonolysis)

The primary abiotic degradation pathways for 3-Ethyl-3-hydroxy-5-methylheptan-4-one in the atmosphere are expected to be photolysis and reaction with hydroxyl (OH) radicals. Ozonolysis is not considered a significant degradation pathway for this compound as it is a saturated ketone.

Photolysis: Aliphatic ketones can undergo photodecomposition in the gas phase. acs.orglookchem.com The absorption of ultraviolet radiation can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (Norrish Type I and Type II reactions), resulting in the formation of smaller, more volatile compounds. While specific photolysis data for this compound are not available, studies on other aliphatic ketones suggest that this can be a significant atmospheric removal process. chemrxiv.org For instance, the photolysis of n-butyl methyl ketone has been shown to produce acetone (B3395972) and propylene (B89431) through an intramolecular rearrangement. lookchem.com

Reaction with OH Radicals: The reaction with hydroxyl radicals is a major atmospheric degradation pathway for many VOCs, including ketones. researchgate.net For β-hydroxy ketones, this reaction is expected to be a significant contributor to their atmospheric removal. A study on the gas-phase reaction of 4-hydroxy-4-methyl-2-pentanone with OH radicals determined a rate coefficient of (4.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net Based on this, the calculated tropospheric lifetime for 4-hydroxy-4-methyl-2-pentanone is estimated to be less than one day, suggesting it may contribute to photochemical pollution on a local or regional scale. researchgate.net

The reaction of OH radicals with β-hydroxy ketones typically proceeds via H-atom abstraction from the various C-H bonds in the molecule. researchgate.netcopernicus.org The presence of the hydroxyl and carbonyl groups influences the reactivity of the adjacent C-H bonds. The β-hydroxyalkoxy radicals formed from these reactions can then undergo decomposition or react with oxygen. researchgate.netacs.orgacs.org

| Degradation Pathway | Reactant | Key Findings for Analogous Compounds | Estimated Significance for this compound |

| Photolysis | UV Radiation | Aliphatic ketones undergo photodecomposition, leading to smaller volatile compounds. acs.orglookchem.com | Significant atmospheric removal process. |

| Reaction with OH Radicals | OH Radicals | Rate coefficient for 4-hydroxy-4-methyl-2-pentanone is (4.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹, with a tropospheric lifetime of <1 day. researchgate.net | Major atmospheric degradation pathway. |

Biotic Transformation and Microbial Degradation

While specific studies on the biodegradation of this compound are not available, research on other aliphatic ketones indicates that microbial degradation is a plausible environmental fate for this compound in soil and water.

Bacteria and fungi have been shown to utilize aliphatic ketones as a source of carbon and energy. ethz.ch For example, a strain of Pseudomonas sp. (KT-3) has been isolated that can degrade methyl ethyl ketone (MEK) and other ketone solvents. nih.govresearchgate.net The degradation of MEK by this bacterium was found to follow Michaelis-Menten kinetics. nih.gov Similarly, species of Mycobacterium are capable of metabolizing aliphatic methyl ketones. nih.gov

The metabolic pathway for the degradation of aliphatic ketones can involve carboxylation, as demonstrated in the denitrifying bacterium "Aromatoleum aromaticum," which carboxylates acetone and butanone in an ATP-dependent manner. asm.org This initial activation step is followed by further metabolism of the resulting β-keto acids. Anaerobic degradation of ketones has also been observed. oup.com

| Organism Type | Analogous Compound | Degradation Findings | Relevance to this compound |

| Bacteria (Pseudomonas sp.) | Methyl Ethyl Ketone (MEK) | Capable of degrading MEK and other ketone solvents. nih.govresearchgate.net | Suggests potential for biodegradation by similar microorganisms. |

| Bacteria (Mycobacterium sp.) | Aliphatic Methyl Ketones | Able to grow on several aliphatic methyl ketones as the sole carbon source. nih.gov | Indicates that bacteria can utilize ketones for growth. |

| Bacteria (Aromatoleum aromaticum) | Acetone, Butanone | Utilizes an ATP-dependent carboxylase to initiate anaerobic and aerobic metabolism. asm.org | Highlights a potential initial step in the biodegradation pathway. |

Environmental Monitoring and Occurrence in Biogenic Emissions

Direct measurements of this compound in the environment have not been reported. However, as a C10 ketone, its presence can be inferred from general studies on biogenic volatile organic compound (BVOC) emissions and the atmospheric concentration of aliphatic carbonyl compounds.

Ketones are a class of oxygenated VOCs emitted from terrestrial vegetation. copernicus.orgcopernicus.org Biogenic emission inventories, such as the Model of Emissions of Gases and Aerosols from Nature (MEGAN), include estimates for the emission of ketones like acetone. copernicus.orgscidb.cn These models use factors such as land cover, vegetation type, temperature, and solar radiation to estimate emissions. copernicus.orgepa.govca.gov

Atmospheric monitoring studies have detected a range of aliphatic carbonyl compounds in both urban and rural environments. For example, a study in London identified a series of n-alkanals, n-alkan-2-ones, and n-alkan-3-ones (C8-C26) in wintertime atmospheric aerosols. copernicus.org These compounds can have both primary (direct emission) and secondary (formed from atmospheric oxidation of hydrocarbons) sources. copernicus.org The concentrations of these aliphatic ketones can vary depending on the proximity to sources such as road traffic. copernicus.org Given its structure, this compound could potentially be formed as a secondary product from the atmospheric oxidation of larger alkanes.

| Data Source | Compound Class | Key Findings | Potential for this compound Occurrence |

| Biogenic Emission Inventories (e.g., MEGAN) | Ketones (e.g., Acetone) | Vegetation is a significant source of atmospheric ketones. copernicus.orgcopernicus.orgscidb.cn | Possible, as a minor component of biogenic VOC emissions. |

| Atmospheric Aerosol Analysis (London) | Aliphatic Carbonyls (C8-C26) | Presence of various ketones indicates both primary and secondary sources. copernicus.org | Possible, as a trace component of atmospheric organic aerosols. |

Future Research Directions

Development of Novel Stereoselective Synthetic Routes

The presence of two stereocenters in 3-Ethyl-3-hydroxy-5-methylheptan-4-one means that it can exist as four possible stereoisomers. As different stereoisomers of a compound can exhibit distinct biological activities and physical properties, the development of synthetic routes that can selectively produce a single, desired stereoisomer is of paramount importance.

Future research should focus on the development of efficient and high-yield stereoselective synthetic methods. This could involve the use of chiral catalysts, such as enzymes or metal-ligand complexes, to control the stereochemical outcome of key bond-forming reactions. Biocatalysis, using whole-cell systems or isolated enzymes, offers a "green" and highly selective approach to producing enantiopure compounds. For instance, the asymmetric reduction of a precursor diketone could be a viable strategy, similar to methods used for the synthesis of other chiral ketones.

Key Research Objectives:

Design and screening of chiral catalysts for asymmetric synthesis.

Exploration of enzymatic reductions and other biocatalytic transformations.

Development of synthetic pathways that allow for the selective formation of all four possible stereoisomers for comparative studies.

Deeper Mechanistic Understanding of Biological Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its interactions with biological macromolecules. For this compound, understanding how its different stereoisomers interact with receptors, enzymes, or other biological targets is crucial for any potential application in areas such as pharmacology or agriculture.

Future research should aim to elucidate the mechanism of action of this compound at a molecular level. This would involve a combination of in vitro and in silico studies. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be employed to determine the structure of the compound when bound to a biological target. Computational methods, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes and energetics of these interactions.

Potential Research Areas:

Screening for biological activity in various assays (e.g., antimicrobial, cytotoxic, insecticidal).

Identification of specific protein targets.

Structural biology studies to characterize the compound-target complex.

Computational modeling to predict and rationalize biological activity.

Exploration of Advanced Analytical Techniques for Trace Analysis

The ability to detect and quantify a compound at very low concentrations is essential for a wide range of applications, from environmental monitoring to metabolomics. For this compound, developing sensitive and selective analytical methods is a critical research direction.

Future work should focus on leveraging advanced analytical instrumentation and methodologies. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of volatile and non-volatile compounds, respectively. The development of methods employing tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity, allowing for trace-level detection in complex matrices. Furthermore, the synthesis of isotopically labeled internal standards would enable highly accurate quantification through stable isotope dilution assays.

Focus Areas for Analytical Method Development:

Optimization of GC-MS and LC-MS/MS methods for high sensitivity and specificity.

Development of sample preparation techniques to enrich the analyte from complex samples.

Synthesis of deuterated or 13C-labeled standards for precise quantification.

Exploration of chiral chromatography methods to separate and quantify individual stereoisomers.

Comprehensive Environmental Impact and Lifecycle Assessment

As with any chemical compound, a thorough understanding of its environmental fate and potential impact is crucial for responsible development and use. A comprehensive lifecycle assessment (LCA) evaluates the environmental footprint of a compound from its synthesis to its disposal.

Future research should address the key aspects of the environmental profile of this compound. This includes studies on its biodegradability, potential for bioaccumulation, and toxicity to various aquatic and terrestrial organisms. The environmental impact of the synthetic processes themselves should also be evaluated, with a focus on minimizing waste, energy consumption, and the use of hazardous reagents and solvents. Investigating "green" synthesis routes, as mentioned earlier, would be a key component of this assessment.

Key Components of an Environmental Assessment:

Biodegradation studies under various environmental conditions.

Ecotoxicological testing on representative organisms.

Lifecycle assessment of different synthetic routes to identify the most environmentally benign options.

Investigation of potential degradation products and their environmental impact.

Theoretical Predictions for Structure-Property Relationships

Computational chemistry provides a powerful toolkit for predicting the physical, chemical, and biological properties of molecules. By establishing structure-property relationships, researchers can guide experimental work and prioritize compounds with desired characteristics.

For this compound, theoretical calculations can be employed to predict a range of properties. Quantum mechanical methods can be used to calculate molecular geometries, vibrational frequencies, and electronic properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of the molecule and its analogues with their biological activities and physical properties.

Areas for Theoretical Investigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.